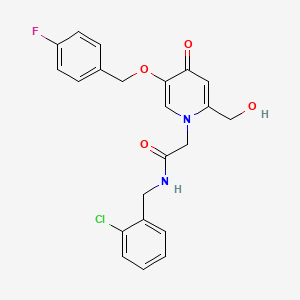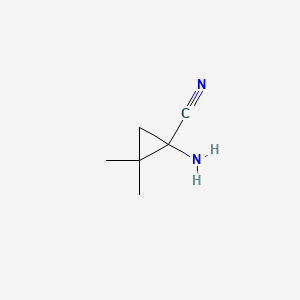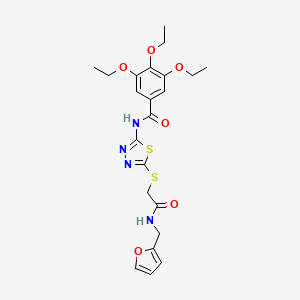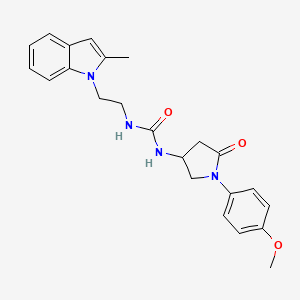
N-(2-chlorobenzyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H20ClFN2O4 and its molecular weight is 430.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Quantum Mechanical Studies
Research into benzothiazolinone acetamide analogs, including compounds with structural similarities to the specified chemical, has been conducted to understand their spectroscopic and quantum mechanical properties. These compounds have been found to possess good light-harvesting efficiency (LHE) and free energy of electron injection, making them potential candidates for use in dye-sensitized solar cells (DSSCs). The non-linear optical (NLO) activity of these compounds suggests applications in photovoltaic efficiency modeling and light-sensitive technologies (Mary et al., 2020).
Molecular Docking and Ligand-Protein Interactions
The aforementioned research also involves molecular docking studies to explore the binding interactions of these compounds with specific proteins, such as Cyclooxygenase 1 (COX1). This indicates potential applications in drug discovery, where understanding how molecules interact with biological targets is crucial for developing new therapeutics (Mary et al., 2020).
Supramolecular Architectures and Hydrogen Bonding
Studies on pyridine-based hydrazone derivatives, which share some structural features with the target molecule, have shown significant insights into their supramolecular architectures and hydrogen bonding capabilities. Such compounds exhibit remarkable nonlinear optical properties and contribute to materials science, particularly in the design and development of new materials with specific optical and electronic functions (Khalid et al., 2021).
Potential Antiallergic Agents
The synthesis and study of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have revealed compounds with significant antiallergic activity. By varying the alkanoic chain length and indole substituents, researchers have identified compounds with potent efficacy against histamine release, suggesting potential applications in developing new antiallergic medications (Menciu et al., 1999).
Anti-Inflammatory Activity
Compounds structurally related to the specified chemical have been synthesized and tested for anti-inflammatory activity. This research suggests potential applications in creating new anti-inflammatory drugs, with several synthesized derivatives showing significant activity in this regard (Sunder & Maleraju, 2013).
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O4/c23-19-4-2-1-3-16(19)10-25-22(29)12-26-11-21(20(28)9-18(26)13-27)30-14-15-5-7-17(24)8-6-15/h1-9,11,27H,10,12-14H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIPWPVXSLYTLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2685033.png)
![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2685034.png)


![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2685043.png)

![(3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-5,5'-bibenzo[d][1,3]dioxole (racemic)](/img/structure/B2685046.png)







